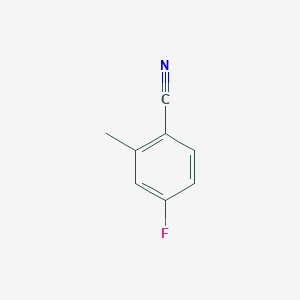
4-氟-2-甲基苯腈
概述
描述
4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN . It is a white to light yellow crystalline powder and is used as an organic intermediate, particularly in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzonitrile consists of a benzene ring with a fluorine atom and a methyl group attached at the 4- and 2-positions, respectively, and a nitrile group attached at the 1-position .Physical and Chemical Properties Analysis
4-Fluoro-2-methylbenzonitrile is a solid at 20°C . It has a melting point of 65.0-75.0°C . The compound is white to cream in color and can take the form of crystals, powder, or lumps .科学研究应用
特拉格列汀合成中的医药中间体
4-氟-2-甲基苯腈: 被用作特拉格列汀合成的中间体,特拉格列汀是一种二肽基肽酶-IV (DPP-IV) 抑制剂 . 特拉格列汀用于治疗II型糖尿病,并以琥珀酸盐形式给药。 其制备过程避免使用有毒试剂和高沸点溶剂,使其在商业上可行且环保 .
热活化延迟荧光 (TADF) 染料
该化合物是 TADF 染料合成中的关键成分。TADF 是一种在有机发光二极管 (OLED) 和其他光物理应用中使用的现象。 4-氟-2-甲基苯腈中的甲基提高了 TADF 发射器的热稳定性,有助于其高效率和量子产率 .
OLED 研究
在 OLED 研究中,4-氟-2-甲基苯腈用于合成具有热活化延迟荧光特性的发射器。 这些发射器表现出非凡的电流效率、功率效率和外部量子效率,使其成为下一代 OLED 器件的有希望的选择 .
药物发现
该化合物的作用扩展到药物发现,它作为活性药物成分 (API) 的构建块。 其氟化结构在开发新药方面特别有用,为简便合成提供了多个官能团 .
农化行业
虽然没有直接提到4-氟-2-甲基苯腈,但类似的氟化苯腈是农化行业的重要中间体。 它们被用于生产杀虫剂和除草剂,表明4-氟-2-甲基苯腈在这个领域也可能具有应用 .
安全和危害
4-Fluoro-2-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXUIUJKPOZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396948 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147754-12-9 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?
A1: 4-Fluoro-2-methylbenzonitrile serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.
Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using 4-Fluoro-2-methylbenzonitrile?
A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from 4-Fluoro-2-methylbenzonitrile) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

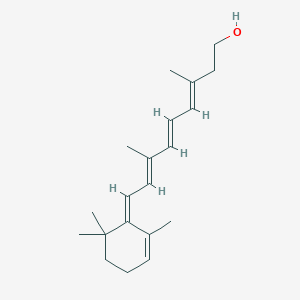
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

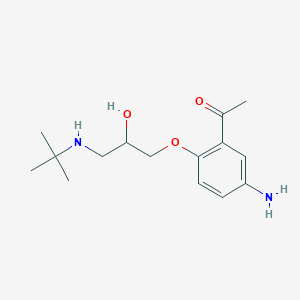
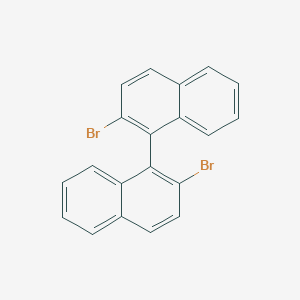

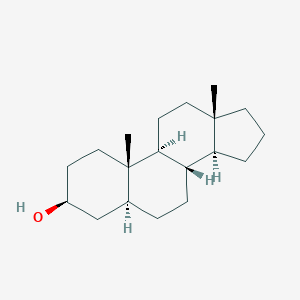
![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
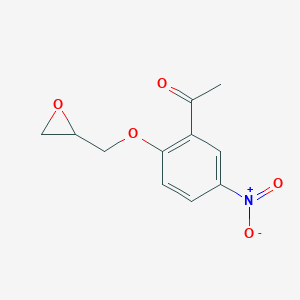
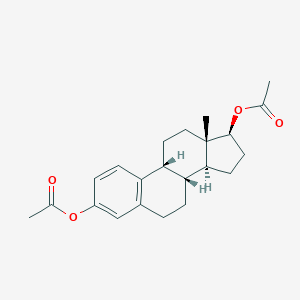
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
